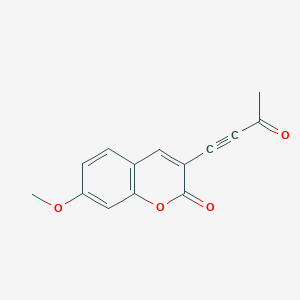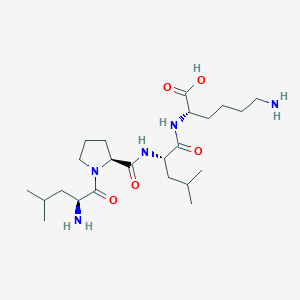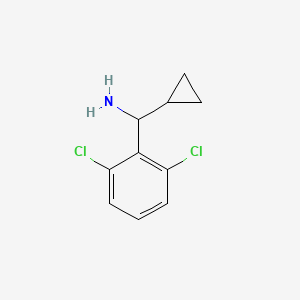![molecular formula C13H12N4O B12523640 Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787591-37-1](/img/structure/B12523640.png)
Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a phenol group and an imidazo[1,2-a]pyrazine moiety, makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyrazine ring can undergo reduction to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroimidazo[1,2-a]pyrazines.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- can be compared with other imidazo[1,2-a]pyrazine derivatives:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in their biological activities and chemical properties.
Imidazo[1,2-a]pyrazines: Other derivatives in this class may have different substituents, leading to variations in their pharmacological profiles.
Conclusion
Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for the development of new drugs and materials.
Properties
CAS No. |
787591-37-1 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]phenol |
InChI |
InChI=1S/C13H12N4O/c1-14-12-13-16-8-11(17(13)6-5-15-12)9-3-2-4-10(18)7-9/h2-8,18H,1H3,(H,14,15) |
InChI Key |
LVQDZEUNLFKWMM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)


![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)

![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)

